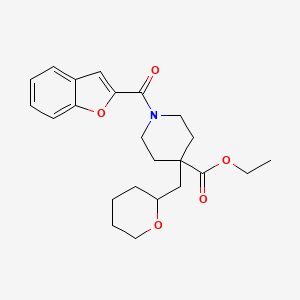![molecular formula C23H24N6O B6006334 N,N'-bis{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}urea](/img/structure/B6006334.png)
N,N'-bis{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}urea, commonly known as BIMU 8, is a synthetic compound that has been widely used in scientific research. BIMU 8 belongs to the class of urea derivatives and has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
BIMU 8 acts as an agonist of 5-HT4 receptors, which are G protein-coupled receptors that are involved in various physiological processes, including gastrointestinal motility, cardiac function, and memory consolidation. BIMU 8 binds to the 5-HT4 receptor and activates the intracellular signaling pathway, leading to an increase in cyclic AMP (cAMP) levels.
Biochemical and Physiological Effects:
BIMU 8 has been found to have various biochemical and physiological effects, including stimulation of gastric motility, enhancement of memory consolidation, and modulation of cardiac function. BIMU 8 has also been found to have potential therapeutic applications in the treatment of various disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIMU 8 has several advantages for laboratory experiments, including its high potency and selectivity for 5-HT4 receptors, which makes it a useful tool for studying the physiological and pharmacological effects of these receptors. However, BIMU 8 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of BIMU 8 in scientific research. One potential direction is the development of novel therapeutic agents based on the structure of BIMU 8 for the treatment of various disorders, including Alzheimer's disease and depression. Another direction is the investigation of the role of 5-HT4 receptors in the regulation of gastrointestinal motility and the potential use of BIMU 8 as a therapeutic agent for the treatment of gastrointestinal disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the physiological and pharmacological effects of BIMU 8 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BIMU 8 involves the reaction of 4-[(2-methyl-1H-imidazol-1-yl)methyl]aniline with phosgene followed by reaction with 4-[(2-methyl-1H-imidazol-1-yl)methyl]phenylamine. The resulting product is then purified using column chromatography to obtain pure BIMU 8.
Aplicaciones Científicas De Investigación
BIMU 8 has been extensively used in scientific research to study the mechanism of action of various receptors, including serotonin receptors, dopamine receptors, and histamine receptors. BIMU 8 has been found to be a potent agonist of 5-HT4 receptors and has been used to study the physiological and pharmacological effects of these receptors.
Propiedades
IUPAC Name |
1,3-bis[4-[(2-methylimidazol-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-17-24-11-13-28(17)15-19-3-7-21(8-4-19)26-23(30)27-22-9-5-20(6-10-22)16-29-14-12-25-18(29)2/h3-14H,15-16H2,1-2H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUZRIPVWITXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)CN4C=CN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol](/img/structure/B6006253.png)
![3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006258.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6006261.png)
![4-{6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6006266.png)
![7-(cyclopropylmethyl)-2-(2-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006273.png)
![5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6006277.png)
![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(methylthio)ethyl]acetamide](/img/structure/B6006292.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(methylthio)acetyl]piperidine](/img/structure/B6006300.png)

![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,1,3-benzoxadiazole 1-oxide](/img/structure/B6006310.png)
![methyl 4-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6006318.png)

![3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6006328.png)
![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)